Benzo[h]quinoline is a polycyclic aromatic compound characterized by a fused quinoline structure. It consists of a benzene ring fused to a quinoline moiety, which is a bicyclic structure containing a benzene ring and a pyridine ring. The molecular formula of benzo[h]quinoline is C13H9N, and its structure allows for various chemical interactions due to the presence of both aromatic and nitrogen-containing rings. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-cancer agent.
Currently, there is no extensive research available on the specific mechanism of action of benzo[h]quinoline in biological systems. However, its potential applications in drug development likely involve interactions with specific enzymes or receptors due to its structural similarity to known bioactive molecules []. Further research is needed to elucidate its specific mechanisms.
Benzo[h]quinoline exhibits significant biological activity, particularly in cancer research. Studies have shown that certain derivatives can induce oxidative stress-mediated DNA damage in cancer cells, leading to apoptosis. For instance, compounds derived from benzo[h]quinoline have demonstrated cytotoxic effects against various cancer cell lines, including H460, MCF7, and HCT116, with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of specific substituents on the benzo[h]quinoline structure plays a crucial role in enhancing its biological activity.
Several synthesis methods for benzo[h]quinoline and its derivatives have been reported:
Benzo[h]quinoline has several applications:
Research into the interactions of benzo[h]quinoline with biological molecules has revealed its potential as a drug candidate. Studies indicate that it may interact with DNA and proteins involved in cell signaling pathways, contributing to its anticancer properties. Additionally, investigations into its metabolic pathways suggest that it may undergo biotransformation, affecting its pharmacokinetic profile.
Benzo[h]quinoline shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
Quinoline | Monocyclic | Lacks additional aromatic system |
Isoquinoline | Monocyclic | Contains a different nitrogen positioning |
Benzo[c]phenanthridine | Polycyclic | More complex fused system with additional rings |
Phenanthridine | Polycyclic | Contains three fused rings |
1,10-Phenanthroline | Polycyclic | Contains two nitrogen atoms within the structure |
Benzo[h]quinoline's unique fused structure allows it to exhibit distinct chemical reactivity and biological activity compared to these similar compounds. Its potential as an anticancer agent further differentiates it within this class of heterocyclic compounds.
Benzo[h]quinoline possesses the molecular formula C₁₃H₉N and exhibits a molecular weight of 179.22 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is benzo[h]quinoline, which clearly indicates the position of the benzene ring fusion to the quinoline core structure [2] [3]. Alternative nomenclature systems recognize this compound under several synonymous names, including 7,8-benzoquinoline, 4-azaphenanthrene, alpha-naphthoquinoline, and 1-naphthoquinoline [6] [7] [18].
The molecular structure consists of three fused aromatic rings arranged in a linear configuration [2]. The quinoline portion contains a pyridine ring fused to a benzene ring, while an additional benzene ring is fused at the 7,8-positions of the quinoline system [21] [22]. The nitrogen atom is positioned within the heterocyclic pyridine ring, contributing to the compound's basicity and coordination properties [23].
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for benzo[h]quinoline is C1=CC=C2C(=C1)C=CC3=C2N=CC=C3 [2] [3] [16]. The International Chemical Identifier string is InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H [2] [16] [18].
Benzo[h]quinoline exhibits characteristic physical properties that define its behavior under various conditions. The compound presents as a crystalline solid at room temperature with an appearance ranging from white to light yellow powder or crystals [7] [9] [15].
Physical Property | Value | Reference |
---|---|---|
Melting Point | 48-54°C | [1] [7] [9] [10] |
Boiling Point | 338-340°C at 760 mmHg | [7] [9] [10] [15] |
Density | 1.2±0.1 g/cm³ | [10] [18] |
Flash Point | >110°C (>230°F) | [33] [36] |
Molecular Weight | 179.22 g/mol | [1] [2] [3] |
Refractive Index | 1.7270 (estimated) | [10] [18] |
The melting point of benzo[h]quinoline has been consistently reported across multiple sources, with values ranging from 48 to 54 degrees Celsius [7] [9] [10]. The boiling point occurs at approximately 338 degrees Celsius under standard atmospheric pressure [7] [9] [15]. The compound demonstrates limited solubility in methanol, appearing almost transparent when dissolved [9] [15].
The compound exhibits a flash point greater than 110 degrees Celsius, indicating relatively low volatility at ambient temperatures [33] [36]. The density of benzo[h]quinoline is reported as 1.2 grams per cubic centimeter, which is consistent with other polycyclic aromatic compounds [10] [18].
Benzo[h]quinoline is catalogued under Chemical Abstracts Service Registry Number 230-27-3, which serves as the primary identifier for this compound in chemical databases [1] [2] [3]. The compound is also assigned the European Community Number 205-937-0 and the Registry of Toxic Effects of Chemical Substances number DK1432000 [7] [9] [15].
Identifier Type | Value | Reference |
---|---|---|
Chemical Abstracts Service Number | 230-27-3 | [1] [2] [3] |
PubChem Compound Identifier | 9191 | [6] [16] [20] |
European Community Number | 205-937-0 | [1] [9] |
Molecular Design Limited Number | MFCD00004984 | [1] [3] [7] |
International Chemical Identifier Key | WZJYKHNJTSNBHV-UHFFFAOYSA-N | [2] [3] [16] |
Beilstein Registry Number | 120249 | [1] [7] [33] |
The Beilstein Registry Number 120249 connects the compound to historical chemical literature and provides access to comprehensive compilation of chemical reactions and properties [1] [7] [33]. These various identifier systems collectively ensure accurate identification and retrieval of information about benzo[h]quinoline across different chemical databases and literature sources.
Benzo[h]quinoline exists as one of several possible isomeric benzoquinoline derivatives, each distinguished by the position of benzene ring fusion to the quinoline core [23] [24] [26]. The most significant isomeric relationship exists with benzo[f]quinoline, where the benzene ring is fused at the 5,6-positions rather than the 7,8-positions [23] [24].
The structural differences between benzo[h]quinoline and benzo[f]quinoline result in distinct chemical and biological properties [23] [24]. Metabolic studies have demonstrated that these isomers undergo different oxidation pathways when processed by liver enzymes [23]. Benzo[f]quinoline readily forms nitrogen-oxide metabolites, while benzo[h]quinoline shows resistance to nitrogen-oxide formation due to steric hindrance around the nitrogen atom [23].
Quinoline Derivative | Fusion Position | Molecular Formula | Metabolic Pathway Differences |
---|---|---|---|
Benzo[h]quinoline | 7,8-position | C₁₃H₉N | Resistant to N-oxide formation |
Benzo[f]quinoline | 5,6-position | C₁₃H₉N | Forms N-oxide metabolites readily |
Research has shown that the nitrogen atom position significantly influences the sites where dihydrodiol formation occurs during metabolic processes [23]. The aromatic ring nitrogen in these azaphenanthrenes produces an effect similar to that of a methyl substituent in directing metabolic oxidation patterns [23].
Comparative studies of carcinogenic potential have revealed differences between these isomeric compounds [26]. In newborn mouse bioassays, quinoline demonstrated greater hepatocarcinogenic activity than either benzo[f]quinoline or benzo[h]quinoline [26]. Specifically, benzo[h]quinoline and phenanthridine showed no carcinogenic activity under the tested conditions, while benzo[f]quinoline exhibited some hepatocarcinogenic activity, though not statistically significant [26].
Crystallographic analysis of benzo[h]quinoline and its derivatives has provided detailed insights into the molecular geometry and intermolecular interactions within the solid state [21] [28] [29]. Crystal structure determinations have been performed on various benzo[h]quinoline derivatives, revealing consistent structural motifs and packing arrangements [28] [29] [30].
The crystal structure of benzo[h]quinoline-3-carboxamide has been determined through single-crystal X-ray diffraction, providing detailed geometric parameters for the benzoquinoline framework [21] [28]. This derivative crystallizes in the monoclinic space group P2₁/c with four molecules present in the unit cell [28] [44]. The molecule adopts an essentially planar conformation, with all seventeen non-hydrogen atoms lying within a single plane [28] [44].
Crystallographic Parameter | Value | Reference |
---|---|---|
Space Group | P2₁/c (monoclinic) | [28] [44] |
Unit Cell Contents | Z = 4 | [28] [44] |
Molecular Planarity | 0.050(2) Å maximum deviation | [28] |
Root Mean Square Deviation | 0.020(2) Å | [28] |
The crystal packing reveals interesting supramolecular features, with molecules arranged in two distinct orientations that are nearly perpendicular to each other, forming an angle of 87.64 degrees [28] [44]. This arrangement creates a crisscross pattern when viewed along specific crystallographic directions [28].
Bond length analysis of benzo[h]quinoline derivatives shows carbon-carbon bond lengths ranging from 1.38 to 1.42 Angstroms, while carbon-nitrogen bond lengths fall within the range of 1.32 to 1.36 Angstroms [28]. These values are consistent with aromatic systems and demonstrate the delocalized electronic structure of the compound [28].
Crystal structures of metal complexes containing benzo[h]quinoline ligands have also been characterized [29] [30]. For example, ruthenium carbonyl complexes with benzo[h]quinolin-10-yl ligands crystallize in the monoclinic space group Pn, with unit cell parameters a = 13.682(4), b = 10.885(3), c = 7.497(2) Angstroms, and β = 104.05(2) degrees [29].
Intermolecular interactions in benzo[h]quinoline crystal structures include hydrogen bonding networks and π-π stacking interactions [28] [30]. Classical hydrogen bonds form dimeric arrangements, while non-classical hydrogen bonds contribute to the overall crystal stability [28]. The planar nature of the molecule facilitates π-π stacking interactions between aromatic rings of adjacent molecules [30].
Benzo[h]quinoline exhibits well-characterized thermodynamic properties that have been extensively studied through calorimetric and spectroscopic methods. The compound demonstrates typical behavior of a polycyclic aromatic heterocycle with specific thermal transitions and energy parameters.
Fundamental Thermal Properties
The molecular weight of benzo[h]quinoline is 179.22 g/mol [1] [2]. The compound exhibits a melting point of 325.0 K (51.9°C) under standard pressure conditions [1] [2], with the triple point temperature precisely determined at 324.1 ± 0.01 K [1]. These values indicate relatively strong intermolecular interactions due to the planar aromatic structure and potential π-π stacking arrangements.
Phase Transition Enthalpies and Entropies
The enthalpy of fusion (ΔfusH) is 14.103 ± 0.001 kJ/mol at the melting point of 324.1 K [1]. The corresponding entropy of fusion (ΔfusS) is 43.51 ± 0.01 J/mol·K [1]. These values are consistent with the organized crystalline structure typical of aromatic heterocycles.
The enthalpy of sublimation has been measured by multiple research groups with values of 90.2 ± 2.0 kJ/mol under standard conditions [1] [2] and 80.8 ± 2.5 kJ/mol at 308 K [1]. The enthalpy of vaporization (ΔvapH) is 71.7 ± 0.1 kJ/mol at 380 K [1], indicating strong intermolecular forces in the liquid phase.
Formation and Combustion Energetics
The enthalpy of formation in the gas phase (ΔfH°) is 250.4 ± 2.3 kJ/mol [1] [3], while the solid-phase enthalpy of formation is 160.2 ± 1.1 kJ/mol [4]. The enthalpy of combustion for the solid state is -6562.04 ± 0.88 kJ/mol [4], demonstrating the high energy content characteristic of aromatic compounds.
Heat Capacity and Entropy
The standard entropy (S°) of solid benzo[h]quinoline is 213.2 J/mol·K at 298.15 K and 1 bar [4]. The heat capacity (Cp) of the solid is 206.36 J/mol·K at 298.15 K [4]. These values reflect the molecular complexity and vibrational modes available to the tricyclic aromatic system.
Property | Value | Unit | Temperature | Uncertainty |
---|---|---|---|---|
Melting Point | 325.0 | K | Standard pressure | ±1 K |
Triple Point | 324.1 | K | - | ±0.01 K |
Enthalpy of Fusion | 14.103 | kJ/mol | 324.1 K | ±0.001 |
Entropy of Fusion | 43.51 | J/mol·K | 324.1 K | ±0.01 |
Enthalpy of Sublimation | 90.2 | kJ/mol | Standard | ±2.0 |
Enthalpy of Formation (gas) | 250.4 | kJ/mol | Standard | ±2.3 |
Enthalpy of Formation (solid) | 160.2 | kJ/mol | Standard | ±1.1 |
Standard Entropy | 213.2 | J/mol·K | 298.15 K | - |
Heat Capacity | 206.36 | J/mol·K | 298.15 K | - |
Benzo[h]quinoline exhibits typical solubility behavior of aromatic heterocycles, with limited water solubility but enhanced solubility in organic solvents. The compound demonstrates a clear preference for non-polar and moderately polar organic media.
Aqueous Solubility
Benzo[h]quinoline is insoluble in water under normal conditions [5] [6]. This low aqueous solubility is attributed to the extended aromatic system and hydrophobic character of the molecule. The partition coefficient (log P octanol/water) is 3.43 [7], indicating strong lipophilic character and poor water miscibility.
Organic Solvent Solubility
The compound shows almost transparent solubility in methanol [8] [9], with better solubility observed in hot methanol. Ethanol provides good solubility, particularly when heated [6]. The compound is soluble in dimethylformamide (DMF) [10], making it suitable for spectroscopic studies and reactions requiring polar aprotic conditions.
Chloroform and other halogenated solvents provide good solubility for benzo[h]quinoline [6], facilitating its use in organic synthesis and purification procedures. Acetone shows limited solubility [11] and is primarily used in crystallization procedures. Diethyl ether exhibits limited solubility [11], restricting its use in extraction procedures.
Solubility Trends and Mechanisms
The solubility pattern follows the principle of "like dissolves like," where the aromatic, non-polar character of benzo[h]quinoline favors dissolution in organic solvents over polar, protic solvents like water [12] [13]. The presence of the nitrogen atom provides some polarity but is insufficient to overcome the hydrophobic nature of the tricyclic aromatic system.
Solvent | Solubility | Log P | Applications |
---|---|---|---|
Water | Insoluble | 3.43 | Not applicable |
Methanol | Almost transparent | - | Spectroscopic studies |
Ethanol | Soluble | - | Synthesis, purification |
DMF | Soluble | - | Polar aprotic reactions |
Chloroform | Soluble | - | Organic synthesis |
Acetone | Limited | - | Crystallization |
Diethyl ether | Limited | - | Limited extraction |
The electronic structure of benzo[h]quinoline reveals characteristic features of nitrogen-containing polycyclic aromatic hydrocarbons, with distinct energy levels and electronic transitions that govern its chemical behavior and spectroscopic properties.
Ionization and Electronic Excitation
The ionization energy of benzo[h]quinoline is 7.60 ± 0.10 eV [14], determined through photoelectron spectroscopy. More precise measurements using zero kinetic energy (ZEKE) photoelectron spectroscopy yielded an adiabatic ionization potential of 65064 ± 7 cm⁻¹ (8.062 eV) [15]. The first electronic excitation (S₁) occurs at 29410 ± 5 cm⁻¹ (3.645 eV), as determined by resonantly enhanced multiphoton ionization (REMPI) spectroscopy [15].
Electronic Configuration and Orbital Characteristics
The molecule's electronic configuration is based on the C₁₃H₉N framework [1] [2], where the nitrogen atom participates in the aromatic π-system while retaining a lone pair for potential bonding interactions. The electronic structure shows similarities to phenanthrene but with modifications due to the nitrogen heteroatom incorporation [15].
Vibronic Coupling and Electronic States
REMPI spectroscopy studies reveal that vibronic coupling plays a minor but observable role in electronic excitation to the S₁ state [15]. The S₁ state of benzo[h]quinoline shows similarity to the S₂ state of phenanthrene, indicating electronic orbital rearrangement due to nitrogen substitution [15]. The sparse ZEKE spectra compared to phenanthrene suggest that the nitrogen atom attenuates structural changes between electronic states [15].
Electronic Structure Effects on Chemical Properties
The nitrogen atom can withdraw electrons in the S₁ state and donate electrons in the D₀ state, thereby minimizing structural changes during ionization [15]. This electronic flexibility contributes to the compound's stability and influences its reactivity patterns. The vibrational frequencies of the cationic state are consistently higher than those of the neutral excited state, indicating enhanced bonding upon ionization [15].
Electronic Property | Value | Unit | Method |
---|---|---|---|
Ionization Energy | 7.60 ± 0.10 | eV | Photoelectron spectroscopy |
Adiabatic Ionization Potential | 65064 ± 7 | cm⁻¹ | ZEKE spectroscopy |
First Electronic Excitation (S₁) | 29410 ± 5 | cm⁻¹ | REMPI spectroscopy |
Electronic Configuration | C₁₃H₉N | - | Molecular formula |
Benzo[h]quinoline exhibits characteristic spectroscopic signatures across multiple analytical techniques, providing detailed structural and electronic information essential for identification and characterization.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy reveals aromatic proton signals in the 7.0-9.0 ppm region [10] [16], characteristic of polycyclic aromatic systems. The ¹³C NMR spectra show aromatic carbons in the 110-160 ppm region, with nitrogen-bearing carbons identifiable through their characteristic chemical shifts [10] [16]. These spectroscopic features facilitate structural confirmation and purity assessment.
Infrared Spectroscopy
IR spectroscopy shows characteristic C=C and C=N stretching modes in the 1450-1650 cm⁻¹ region [16]. The aromatic C-H stretching modes appear in the expected regions, while the nitrogen-containing heterocycle contributes distinctive vibrational signatures that distinguish benzo[h]quinoline from purely carbocyclic aromatics.
Electronic Absorption and Emission Spectroscopy
UV-visible absorption spectroscopy reveals π-π* transitions and n-π* transitions in the 250-400 nm range [10]. The compound exhibits two main absorption bands: one ranging from 260-360 nm with maxima around 278 nm, assigned to π-π* electronic excitations, and another at lower energy around 391 nm, attributed to intramolecular charge transfer [10].
Fluorescence emission occurs in the 400-600 nm visible region [10] [17], making benzo[h]quinoline derivatives useful as fluorescent probes. The fluorescence properties are sensitive to solvent polarity [18], demonstrating solvatochromic behavior that can be exploited for environmental sensing applications.
Mass Spectrometry and Advanced Spectroscopic Techniques
Mass spectrometry produces a clear molecular ion peak at m/z 179.22 [1] [2], corresponding to the molecular weight. ZEKE spectroscopy reveals that vibrational frequencies of the cation are higher than those of the S₁ state [15], indicating structural reorganization upon ionization. REMPI spectroscopy shows a sparse vibronic structure compared to related aromatic hydrocarbons [15].
Spectroscopic Technique | Key Features | Wavelength/Frequency Range |
---|---|---|
¹H NMR | Aromatic protons | 7.0-9.0 ppm |
¹³C NMR | Aromatic carbons | 110-160 ppm |
IR Spectroscopy | C=C, C=N stretching | 1450-1650 cm⁻¹ |
UV-Visible | π-π, n-π transitions | 250-400 nm |
Fluorescence | Visible emission | 400-600 nm |
Mass Spectrometry | Molecular ion | m/z 179.22 |
ZEKE | Ionization threshold | 65064 cm⁻¹ |
REMPI | Electronic excitation | 29410 cm⁻¹ |
Benzo[h]quinoline exhibits weak basic character similar to other quinoline derivatives, with the nitrogen atom serving as the primary protonation site. The compound's acid-base properties are influenced by the extended aromatic system and heteroatom incorporation.
Basicity and Protonation Characteristics
Benzo[h]quinoline functions as a weak base with the nitrogen atom in the pyridine ring serving as the protonation site [19] [20]. The pKa in acetonitrile is approximately 19.6 [19], while the estimated pKa in water is 12.0 ± 1.5 [19], determined through COSMO-RS theoretical calculations and comparative studies with related heterocycles.
Comparison with Related Heterocycles
The basicity of benzo[h]quinoline is similar to quinoline (pKa ~4.9 in water) [19] [21], but less basic than 1,10-phenanthroline [19]. This intermediate basicity reflects the balance between aromatic stabilization and lone pair availability on the nitrogen atom. The compound is more basic in aprotic solvents compared to protic solvents due to differential solvation effects [19].
Hydrogen Bonding and Chelation Behavior
Benzo[h]quinoline can act as a hydrogen bond acceptor through the nitrogen lone pair [22] [23]. Upon protonation, the compound forms chelated protonated species with intramolecular NH···N hydrogen bonding interactions [20]. This chelation behavior contributes to the stability of the protonated form and influences the overall basicity.
Solvent Effects on Acid-Base Properties
The basicity varies significantly with solvent [19] [24]. In 2,2,2-trifluoroethanol (TFE):water binary mixtures, hydrogen bonding plays a crucial role in protonation behavior [24]. The higher basicity in aprotic solvents results from reduced solvation of the protonated form compared to protic solvents where extensive hydrogen bonding stabilizes the cationic species [19].
Structural Factors Affecting Basicity
The sp² hybridized nitrogen atom provides the basic site, while the extended aromatic system delocalizes electron density, moderating the basicity [21]. Fluorination studies show that monofluorinated derivatives exhibit reduced basicity (ΔpKa ≈ 0.5-1.0) compared to the parent compound , demonstrating the electron-withdrawing effects of substituents on the acid-base behavior.
Acid-Base Parameter | Value | Solvent/Conditions |
---|---|---|
pKa | ~19.6 | Acetonitrile |
pKa (estimated) | 12.0 ± 1.5 | Water |
Protonation Site | Nitrogen atom | Pyridine ring |
Basicity Character | Weak base | Similar to quinoline |
Hydrogen Bonding | Acceptor | Nitrogen lone pair |
Chelation | Forms chelated cations | Intramolecular NH···N |
Solvent Effect | Higher in aprotic | Solvation effects |